molecular formula C12H10O4 B169767 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 16555-98-9

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B169767
CAS No.: 16555-98-9
M. Wt: 218.2 g/mol
InChI Key: AYAFDQIOLUUJHW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been found to interact with a variety of targets, including enzymes, receptors, and cellular structures, depending on their specific structural features .

Mode of Action

Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and disruption of cellular structures . The specific interactions depend on the structural features of the coumarin derivative and the nature of the target.

Biochemical Pathways

Coumarin derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, cancer, and microbial infections . The specific pathways affected depend on the structural features of the coumarin derivative and the nature of the target.

Pharmacokinetics

The pharmacokinetic properties of coumarin derivatives can vary widely depending on their specific structural features .

Result of Action

Coumarin derivatives have been found to exert a variety of effects at the molecular and cellular levels, including anti-inflammatory, anticoagulant, anticancer, and antimicrobial effects . The specific effects depend on the structural features of the coumarin derivative and the nature of the target.

Action Environment

The action of coumarin derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of varying dosages of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in animal models have not been thoroughly studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is hypothesized that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that this compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is hypothesized that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods:

    Acetylation of 7-hydroxy-4-methylcoumarin: This method involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of an acid catalyst.

    Pechmann Condensation: Another method involves the Pechmann condensation reaction, where phenol derivatives react with β-keto esters in the presence of a strong acid, such as sulfuric acid, to form the chromen-2-one core.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-acetyl-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAFDQIOLUUJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421600
Record name 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16555-98-9
Record name 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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